(1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
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Description
(1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H9F2N3O and its molecular weight is 225.199. The purity is usually 95%.
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Scientific Research Applications
Click Chemistry and Ligand Development
Click Chemistry Enhancements
One study details the synthesis of a 1,2,3-triazole based ligand, promoting significant rate enhancements in copper-catalyzed azide–alkyne cycloaddition reactions. This demonstrates the utility of triazole derivatives in facilitating efficient chemical synthesis through click chemistry, potentially applicable to a wide range of materials and pharmaceuticals (Tale, Gopula, & Toradmal, 2015).
Catalysis and Chemical Synthesis
Ruthenium(II) Complexes for C-N Bond Formation
Another application involves ruthenium(II) complexes with triazole-based ligands, showing high efficiency in forming C-N bonds via a hydrogen-borrowing methodology. This highlights the role of triazole derivatives in developing catalysts for organic synthesis, offering a sustainable approach to constructing complex molecules (Donthireddy, Illam, & Rit, 2020).
Material Science and Molecular Interactions
Tetrel Bonding Interactions
Research into triazole derivatives incorporating an α-ketoester functionality revealed their ability to form self-assembled structures through O⋯π-hole tetrel bonding interactions. This study underscores the importance of triazole derivatives in materials science, particularly in the design of molecular assemblies and understanding intermolecular interactions (Ahmed et al., 2020).
Drug Development and Pharmaceutical Applications
Huisgen 1,3-Dipolar Cycloadditions Catalyst
Triazole derivatives have also been shown to act as ligands in catalysts for Huisgen 1,3-dipolar cycloadditions, facilitating the synthesis of various pharmaceuticals under mild conditions. This application reveals the compound's potential in drug development and synthesis of bioactive molecules (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Properties
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-8-1-2-10(12)7(3-8)4-15-5-9(6-16)13-14-15/h1-3,5,16H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXCFPVHWMSVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(N=N2)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.